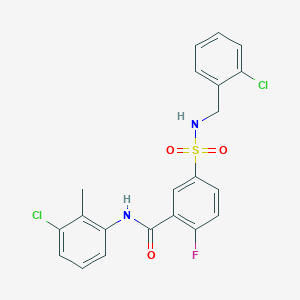

N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide

Description

N-(3-Chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is a sulfamoyl benzamide derivative characterized by a fluorinated benzamide core, a 3-chloro-2-methylphenyl substituent, and a 2-chlorobenzyl-sulfamoyl group. This structure combines halogenated aryl groups (chloro and fluoro) with sulfamoyl functionality, a design motif often associated with biological activity in medicinal and agrochemical contexts.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-[(2-chlorophenyl)methylsulfamoyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2FN2O3S/c1-13-17(22)7-4-8-20(13)26-21(27)16-11-15(9-10-19(16)24)30(28,29)25-12-14-5-2-3-6-18(14)23/h2-11,25H,12H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBBEOQQOGIBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” typically involves multi-step organic reactions. A common synthetic route may include:

Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.

Substitution Reactions: Chloro and fluoro groups can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorinating agents.

Coupling Reactions: The final coupling of the substituted aromatic rings can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include:

Catalysis: Using catalysts to improve reaction efficiency.

Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.

Purification Techniques: Employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

DNA Interaction: Binding to DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfamoyl benzamides, which are frequently explored for their pharmacological and biochemical activities. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

- Compound 5o (): 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide shares a benzamide backbone with sulfamoyl and halogenated aryl groups. Key differences include the nitro group on the phenyl ring and the absence of fluorine.

- Compound 68 (): N-(3,5-Dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide features a dichlorophenyl group and methoxybenzyl-sulfamoyl moiety.

- Compound 4r () : N-(3,4-Difluorophenyl)-5-(N-(N,N-dimethylsulfamoyl)sulfamoyl)-2-fluorobenzamide includes dual sulfamoyl groups and difluorophenyl substituents. Its synthesis involved a 48% yield via triethylamine-mediated coupling, highlighting the feasibility of multi-halogenated benzamide synthesis .

Physical Properties

- Melting Points : Analogs in (Compounds 51–55) exhibit melting points between 237–279°C, correlating with their aromatic and sulfamoyl groups’ rigidity. For example, Compound 52 (4-trifluoromethylphenyl substituent) melts at 277–279°C, while Compound 54 (3-methoxyphenyl) melts at 237–239°C. The target compound’s 2-chlorobenzyl group may lower its melting point slightly compared to trifluoromethyl analogs due to reduced symmetry .

- Stability : Compound 11 (), a difluorophenyl-sulfamoyl benzamide, requires storage at -20°C, indicating sensitivity to degradation. This suggests that similar compounds, including the target, may require controlled storage conditions .

Key Differentiators of the Target Compound

- Biological Target Versatility : While direct data are lacking, structural parallels to PD-L1 inhibitors () and enzyme modulators () suggest diverse applications.

Biological Activity

N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is a synthetic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry. This compound exhibits significant biological activity, particularly as an antimicrobial agent and in potential cancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : N-(3-chloro-2-methylphenyl)-5-[(2-chlorophenyl)methylsulfamoyl]-2-fluorobenzamide

- Molecular Formula : C21H17Cl2FN2O3S

- CAS Number : 451505-70-7

The presence of chloro, methyl, and fluorobenzamide groups suggests potential for various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their function. This is critical in the context of bacterial resistance and cancer cell proliferation.

- Receptor Modulation : It interacts with cellular receptors, which may alter signal transduction pathways involved in cell growth and apoptosis.

- DNA Interaction : The compound can bind to DNA, potentially affecting replication and transcription processes, which is essential for its anticancer properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related sulfonamide derivatives have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Moderate to high efficacy against gram-positive bacteria | |

| Related sulfonamide derivatives | Effective against E. coli and S. aureus |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through DNA interaction and modulation of signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Case Studies

- In Vitro Studies : A study demonstrated that the compound effectively inhibited growth in cultured cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Metabolic Studies : Investigations into the metabolic activation of related compounds revealed that chloroethyl groups could be a site for metabolic transformation leading to active metabolites that exhibit enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.